molecular formula C25H22N2O6S B4039973 methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B4039973
M. Wt: 478.5 g/mol
InChI Key: VQVACJRVUGLOEW-NDENLUEZSA-N
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Description

Methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core

Scientific Research Applications

Methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic cells.

    Biological Studies: The compound can be used to study enzyme interactions and cellular pathways due to its complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the benzylidene group through condensation reactions.

    Cyclization: Formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions.

    Esterification: Introduction of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the benzylidene group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Signal Transduction Pathways: It may modulate cellular signaling pathways, affecting processes such as cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

Methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-14-21(24(30)32-4)22(17-10-11-18(33-15(2)28)19(13-17)31-3)27-23(29)20(34-25(27)26-14)12-16-8-6-5-7-9-16/h5-13,22H,1-4H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVACJRVUGLOEW-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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